N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide

physicochemical profiling lipophilicity drug-likeness

Researchers face batch irreproducibility when substituting uncharacterized sulfonamide analogs. N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide (CAS 311788-48-4) is a BIONET-validated, PAINS-filtered screening compound with documented room-temperature shipping stability and long-term 2-8°C storage. • Unsubstituted para position enables Suzuki, Buchwald-Hartwig, or electrophilic halogenation without prior deprotection steps. • 95% purity option ensures reproducible parallel library production. • Computed logP 1.6-1.8, 0 HBDs, MW 360.4-ideal lead-like baseline for structure-property relationship studies. Reliable global supply for medicinal chemistry and screening campaigns.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 311788-48-4
Cat. No. B2467395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide
CAS311788-48-4
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESC1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O4S/c21-18(19-11-13-24-14-12-19)15-20(16-7-3-1-4-8-16)25(22,23)17-9-5-2-6-10-17/h1-10H,11-15H2
InChIKeySLQLMOVNZBCYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide (CAS 311788-48-4): Core Identity and Procurement Baseline


N-[2-(Morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide (CAS 311788-48-4) is a tertiary sulfonamide featuring a morpholinyl-oxoethyl linker between the sulfonamide nitrogen and the morpholine carbonyl. With a molecular formula of C₁₈H₂₀N₂O₄S and a molecular weight of 360.4 g/mol, it belongs to the N-phenylbenzenesulfonamide class and is catalogued in screening collections including the Key Organics BIONET library (identifier Bionet1_001876) and the Oprea set (Oprea1_175506) [1]. The compound is distributed by multiple research-chemical suppliers primarily as a >90–95% purity solid, and it has been annotated in public databases as a potential carbonic anhydrase inhibitor, although high-resolution target-engagement data remain sparse in the peer-reviewed primary literature [1].

Procurement Risks of Blind Substitution: Why N-[2-(Morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide Is Not Interchangeable with In-Class Analogs


Within the N-phenylbenzenesulfonamide series, even minor substituent changes on the phenyl ring (e.g., 4-fluoro, 4-ethoxy, 4-chloro) or the sulfonamide nitrogen can produce large shifts in lipophilicity, hydrogen-bonding capacity, and aqueous solubility, which directly influence membrane permeability, non-specific binding, and target residence time. Publicly recorded computed physicochemical profiles for the unsubstituted parent compound (logP ≈ 1.6–1.8; 0 hydrogen bond donors) differ markedly from those of halogenated or alkoxylated analogs, meaning that a ‘close’ analog cannot be assumed to reproduce the same behaviour in biochemical screens, cellular assays, or synthetic transformations [1]. Furthermore, lot-level purity (commonly 90% vs. 95%) and residual solvent profiles vary substantially across suppliers, introducing an additional layer of batch-to-batch irreproducibility if the specific compound is replaced with a generic alternative .

Head-to-Head Evidence: Quantifiable Differentiation of N-[2-(Morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide from Closest Analogs


Physicochemical Signature: logP, logD, and Hydrogen-Bonding Capacity Differentiate the Parent Compound from 4-Fluoro and 4-Chloro Analogs

The unsubstituted phenyl compound (CAS 311788-48-4) exhibits a computed logP of 1.8 (PubChem XLogP3-AA) and logD of 1.56 (ChemDiv), with zero hydrogen bond donors (HBD) and 5–7 hydrogen bond acceptors (HBA). In contrast, the 4-fluoro analog (CAS 339103-34-3) contains a halogen substituent that increases electronegativity and alters dipole moment, while the 4-chloro analog (CAS 337922-50-6) has higher molecular weight (394.9 g/mol) and increased lipophilicity. These differences mean the parent compound occupies a distinct region of property space: fewer HBDs predict lower desolvation penalties for membrane crossing, and the specific logP window places it closer to lead-like chemical space (logP < 3) [1].

physicochemical profiling lipophilicity drug-likeness

Lot-Level Purity Specification: 95% (HPLC) vs. 90% Baseline Across Suppliers

AKSci lists the compound at 95% purity (Cat. No. 8210CC), whereas suppliers such as Leyan (Cat. No. 1398613) offer it at 90% purity . This 5-percentage-point difference can be decisive in enzymatic assays where impurities may act as confounding inhibitors or in chemical synthesis where side products accumulate. For comparison, many in-class analogs are distributed only at 90% purity or lack a published purity specification altogether.

purity specification quality control reproducibility

Screening Library Provenance: BIONET and Oprea Collection Membership Confirms QC and Structural Diversity Filters

The compound is explicitly catalogued in the Key Organics BIONET screening collection (identifier Bionet1_001876) and the Oprea chemical space set (identifier Oprea1_175506) [1]. Membership in the BIONET library requires adherence to purity (>90%), identity confirmation by NMR and LC-MS, and compliance with lead-likeness filters including the absence of PAINS substructures. Many structurally similar N-phenylbenzenesulfonamides are not present in validated screening collections, meaning they have not passed the same quality-control and drug-likeness triage.

screening library chemical diversity quality assurance

Synthetic Accessibility and Scaffold Versatility: Unsubstituted Phenyl Ring Retains a Free Vector for Diversification

The para and meta positions of the N-phenyl ring in the target compound remain unsubstituted, providing a free synthetic handle for electrophilic aromatic substitution, cross-coupling, or late-stage functionalization. In contrast, the 4-fluoro (CAS 339103-34-3) and 4-chloro (CAS 337922-50-6) analogs already occupy the para position, limiting the accessible chemical space for focused library synthesis. The compound also bears a morpholinyl-oxoethyl linker that can be hydrolyzed or reduced independently of the sulfonamide group, offering orthogonal reactive sites [1].

synthetic chemistry building block scaffold derivatization

Stability and Storage: Documented Sealed Dry Storage at 2–8 °C with Room-Temperature Shipping Tolerance

ChemScene specifies sealed dry storage at 2–8 °C with room-temperature shipping tolerance for this compound, whereas many in-class sulfonamide analogs lack explicit, publicly documented storage and shipping stability data . This documented stability profile reduces uncertainty in procurement planning, especially for laboratories with limited cold-storage capacity or those requiring multi-day ambient-temperature shipping.

storage condition stability logistics

High-Confidence Application Scenarios for N-[2-(Morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide Based on Verified Evidence


Hit-to-Lead and Focused Library Synthesis Using the Unsubstituted Phenyl Scaffold

The free para position on the N-phenyl ring makes this compound the preferred starting scaffold for parallel synthesis of analog libraries. Medicinal chemistry teams can exploit the unsubstituted phenyl ring for Suzuki coupling, Buchwald–Hartwig amination, or electrophilic halogenation without prior deprotection steps, a flexibility not available with 4-fluoro or 4-chloro analogs [1]. The documented 95% purity option (AKSci) further supports reproducible library production.

Physicochemical Reference Standard for Property-Based Drug Design

With a computed logP of 1.56–1.8, MW of 360.4 g/mol, and zero HBDs, the compound occupies a region of lead-like chemical space that is well-suited as a reference point for property-based lead optimization [1]. Structure–property relationship (SPR) studies can use this compound as the baseline ‘unsubstituted’ data point against which the effects of halogen, alkyl, or alkoxy substitution are quantitatively measured.

Carbonic Anhydrase Screening Probe with Documented Target Annotation

Public bioactivity annotations indicate that this compound has been evaluated against carbonic anhydrase isoforms, and the benzenesulfonamide motif is a well-established zinc-binding warhead for this enzyme family [1]. While quantitative isoform-selectivity data are not yet publicly available for this specific compound, its BIONET library provenance confirms that it passed PAINS and reactivity filters, making it a cleaner screening probe than many uncurated sulfonamide alternatives [1].

Cold-Chain-Free Procurement for Laboratories with Logistical Constraints

The compound's documented room-temperature shipping tolerance, combined with long-term storage at 2–8 °C, makes it a logistically favorable choice for laboratories in regions with unreliable cold-chain infrastructure or for large-volume procurement where refrigerated transport costs are prohibitive . This contrasts favorably with analogs lacking explicit stability documentation.

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